![molecular formula C9H8N4O3 B1312190 [2-(1H-tetrazol-5-yl)phenoxy]acetic acid CAS No. 893770-65-5](/img/structure/B1312190.png)

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

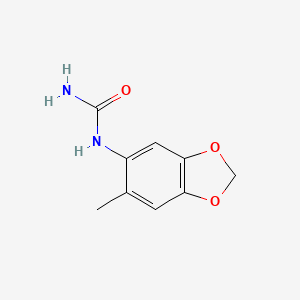

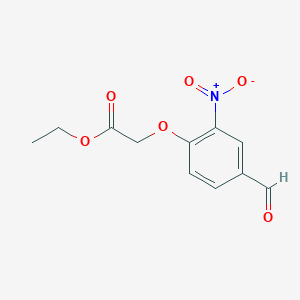

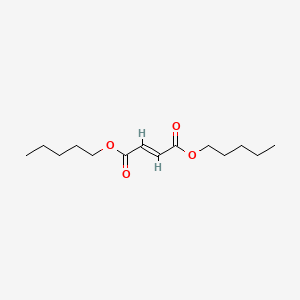

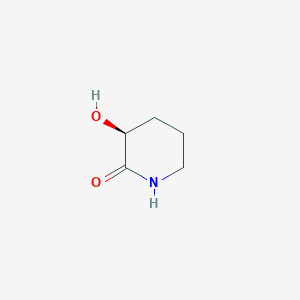

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a biochemical used for proteomics research . Its molecular formula is C9H8N4O3 and its molecular weight is 220.18 .

Synthesis Analysis

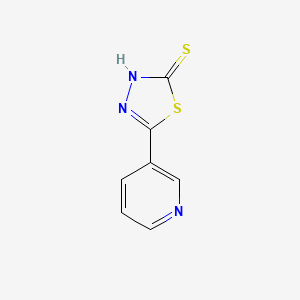

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .Molecular Structure Analysis

The molecular structure of “[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is characterized by a tetrazole ring attached to a phenyl ring through an oxygen atom, and an acetic acid group attached to the phenyl ring .Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .Physical And Chemical Properties Analysis

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

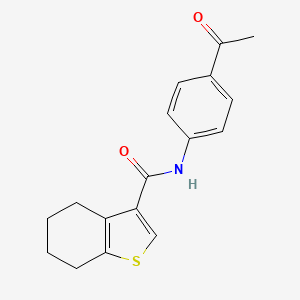

Pharmaceutical Intermediates

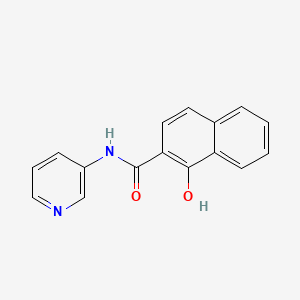

This compound serves as an important raw material in the synthesis of various antibiotic drugs. Its excellent coordination properties make it a valuable pharmaceutical intermediate .

Metal–Organic Frameworks (MOFs)

The in situ hydrothermal synthesis involving this compound can lead to the formation of new MOFs with fascinating structures and potential applications in areas like gas storage, separation, and catalysis .

Hypertension Treatment

Derivatives of this compound belong to the sartans family, commonly used in treating hypertension. Research indicates a correlation between chronic infections and hypertension, suggesting potential therapeutic applications .

Medicinal Chemistry

Tetrazole derivatives, including this compound, play a significant role in medicinal chemistry due to their diverse biological activities. They can be synthesized using eco-friendly approaches, offering a sustainable option for drug development .

Chemical Synthesis

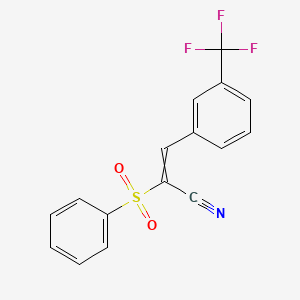

This compound is involved in multi-component reactions under fusion conditions to yield various acrylonitrile derivatives, showcasing its versatility in chemical synthesis .

Biological Activities

Tetrazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties. This highlights the potential for [2-(1H-tetrazol-5-yl)phenoxy]acetic acid in developing new therapeutic agents .

Safety and Hazards

Mecanismo De Acción

Target of Action

Tetrazole derivatives have been known to interact with various enzymes and receptors . For instance, some tetrazole derivatives have shown interaction with the CSNK2A1 receptor .

Mode of Action

Tetrazoles in general are known to interact with their targets through non-covalent interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that tetrazoles may affect multiple biochemical pathways.

Propiedades

IUPAC Name |

2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLGGCCGYZDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415477 |

Source

|

| Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |

CAS RN |

893770-65-5 |

Source

|

| Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)